molecular formula C24H26N2O4S B7707470 N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide

N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide

Cat. No.: B7707470
M. Wt: 438.5 g/mol
InChI Key: RYLRAVBRZFOMBA-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide is a complex organic compound with a unique structure that includes a benzyl group, a sulfamoyl group, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the sulfamoyl and phenoxy intermediates, followed by their coupling with the benzyl and methylacetamide groups under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl and sulfamoyl derivatives, such as:

  • N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide
  • N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-propylacetamide

Uniqueness

N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-2-[4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18-13-19(2)15-21(14-18)25-31(28,29)23-11-9-22(10-12-23)30-17-24(27)26(3)16-20-7-5-4-6-8-20/h4-15,25H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYLRAVBRZFOMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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